![molecular formula C12H24N2O3 B2949455 2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid CAS No. 108245-39-2](/img/structure/B2949455.png)

2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

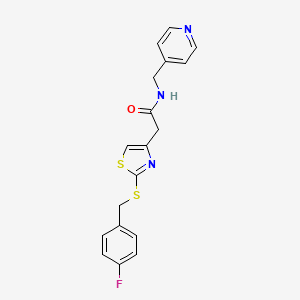

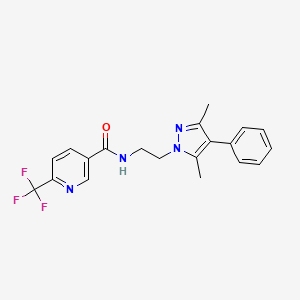

2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid, also known as leucine ethyl ester or L-leucine ethyl ester, is a derivative of the essential amino acid leucine. It is commonly used in scientific research as a dietary supplement and has been found to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Polymorphism in Amino Alcohol Salts

A study by Podjed and Modec (2022) investigated the structural properties of amino alcohol salts with quinaldinate, including 2-amino-2-methyl-1-propanol (2a2m1pOH) derivatives. The research focused on the polymorphism and hydrogen bonding patterns within these compounds, revealing insights into their crystal structures and the role of hydrogen bonding and π-π stacking interactions in determining their polymorphic forms. This work contributes to understanding the structural chemistry of amino alcohol derivatives and their potential applications in material science (Podjed & Modec, 2022).

Carbamate Formation in Amino Alcohol Systems

Ciftja, Hartono, and Svendsen (2014) conducted an experimental study on carbamate formation in the 2-amino-2-methyl-1-propanol (AMP) system with CO2 at various temperatures, utilizing nuclear magnetic resonance (NMR) spectroscopy. Their findings contribute to the understanding of carbamate stability and the interaction between AMP and CO2, which is vital for applications in CO2 capture and sequestration technologies (Ciftja, Hartono, & Svendsen, 2014).

Modification of Ibuprofenates for Enhanced Skin Permeability

Ossowicz-Rupniewska et al. (2022) explored the structural modification of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid (ibuprofen) with amino acid isopropyl esters to create derivatives with potentially enhanced skin permeability. This research may have implications for developing more effective topical medications by altering the properties of existing drugs (Ossowicz-Rupniewska et al., 2022).

Amine Neutralized Amino Acids as CO2 Absorbents

Another study by Ciftja, Hartono, and Svendsen (2014) examined amino acids neutralized with amines, including 2-amino-2-methyl-1-propanol, as a new class of CO2 absorbents. This work provides insights into the potential use of these compounds in creating more efficient and environmentally friendly CO2 absorption solvents (Ciftja, Hartono, & Svendsen, 2014).

Synthesis and Biological Studies of Luminescent Complexes

Kanwal et al. (2020) synthesized luminescent complexes with 3-(thiazol-2-yl carbamoyl) propanoic acid and various metals, investigating their antibacterial and antifungal potential. This research indicates the possible applications of these complexes in the development of new luminescent materials for biological studies (Kanwal et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with enzymes such as interstitial collagenase . The role of these enzymes is to degrade the extracellular matrix, which is crucial in many biological processes including embryogenesis, normal tissue remodeling, and disease processes such as inflammation and cancer.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Eigenschaften

IUPAC Name |

2,4-bis(2-methylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-8(2)6-13-10(12(16)17)5-11(15)14-7-9(3)4/h8-10,13H,5-7H2,1-4H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYQCEBPJLCXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(CC(=O)NCC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)

![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)

![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)